2-(Methylthio)thiazole-5-boronic acid pinacol ester 2-(Methylthio)thiazole-5-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096331-12-1
VCID: VC6935740
InChI: InChI=1S/C10H16BNO2S2/c1-9(2)10(3,4)14-11(13-9)7-6-12-8(15-5)16-7/h6H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC
Molecular Formula: C10H16BNO2S2
Molecular Weight: 257.17

2-(Methylthio)thiazole-5-boronic acid pinacol ester

CAS No.: 2096331-12-1

Cat. No.: VC6935740

Molecular Formula: C10H16BNO2S2

Molecular Weight: 257.17

* For research use only. Not for human or veterinary use.

2-(Methylthio)thiazole-5-boronic acid pinacol ester - 2096331-12-1

Specification

CAS No. 2096331-12-1
Molecular Formula C10H16BNO2S2
Molecular Weight 257.17
IUPAC Name 2-methylsulfanyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Standard InChI InChI=1S/C10H16BNO2S2/c1-9(2)10(3,4)14-11(13-9)7-6-12-8(15-5)16-7/h6H,1-5H3
Standard InChI Key ORGOIJMFZHZANS-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)SC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a thiazole core (a five-membered ring containing nitrogen and sulfur) substituted at the 2-position with a methylthio (-SCH₃) group and at the 5-position with a pinacol boronic ester (B(O₂C₆H₁₂)). The pinacol ester group enhances boron’s stability, facilitating handling and storage compared to free boronic acids .

Physical and Chemical Characteristics

Key properties include:

PropertyValueSource
Molecular FormulaC₁₀H₁₈BNO₃S₂
Molecular Weight275.20 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point304.7 ± 15.0°C (estimated)
SolubilitySoluble in organic solvents
Storage Conditions-20°C, moisture-free

The methylthio group contributes to the compound’s lipophilicity, as evidenced by its LogP value (calculated via SMILES string: Cc1ncc(s1)B2OC(C)(C)C(C)(C)O2) . The boron center adopts a trigonal planar geometry, enabling nucleophilic attacks in cross-coupling reactions .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocol is publicly disclosed for 2-(methylthio)thiazole-5-boronic acid pinacol ester, analogous methods for related thiazole boronic esters provide a framework. A two-step approach is hypothesized:

  • Thiazole Functionalization:
    2,5-Dibromothiazole undergoes selective substitution at the 5-position with a methylthio group via nucleophilic aromatic substitution (SNAr). Reaction conditions likely involve sodium methanethiolate (NaSCH₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .

  • Borylation via Miyaura Borylation:
    The 5-bromo intermediate reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in THF at 80°C. This step installs the boronic ester group with reported yields exceeding 50% in similar systems .

Process Optimization

Key challenges include:

  • Regioselectivity: Ensuring monosubstitution at the 5-position requires careful control of stoichiometry and temperature .

  • Purification: Column chromatography on silica gel with hexane/ethyl acetate gradients effectively isolates the product .

Applications in Pharmaceutical Chemistry

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester participates in palladium-catalyzed couplings with aryl halides, enabling access to biaryl thiazoles. For example:

Ar-X+Thiazole-BpinPd catalystAr-Thiazole+Byproducts\text{Ar-X} + \text{Thiazole-Bpin} \xrightarrow{\text{Pd catalyst}} \text{Ar-Thiazole} + \text{Byproducts}

This reaction constructs carbon-carbon bonds critical in kinase inhibitors (e.g., imatinib analogs) .

Prodrug Development

The methylthio group serves as a metabolically labile moiety, allowing controlled release of active thiol-containing drugs. In vivo studies (unpublished) suggest slow oxidation to sulfoxide derivatives in hepatic microsomes .

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